molecular formula C9H12O3 B13110429 Ethyl2-(2H-pyran-2-yl)acetate

Ethyl2-(2H-pyran-2-yl)acetate

Cat. No.: B13110429
M. Wt: 168.19 g/mol
InChI Key: QFMKNOOUKXTKBT-UHFFFAOYSA-N
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Description

Ethyl2-(2H-pyran-2-yl)acetate is an organic compound with the molecular formula C9H12O3 It belongs to the class of esters and contains a pyran ring, which is a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-(2H-pyran-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2H-pyran-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(2H-pyran-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl2-(2H-pyran-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl2-(2H-pyran-2-yl)acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and other proteins. The pyran ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl2-(2H-pyran-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but differs in the position of the pyran ring.

    Ethyl 2-pyridylacetate: This compound contains a pyridine ring instead of a pyran ring, leading to different chemical properties and applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 2-(2H-pyran-2-yl)acetate

InChI

InChI=1S/C9H12O3/c1-2-11-9(10)7-8-5-3-4-6-12-8/h3-6,8H,2,7H2,1H3

InChI Key

QFMKNOOUKXTKBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C=CC=CO1

Origin of Product

United States

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